Enhanced PI3Kδ Inhibition Compared to Non-Fluorinated and 5-Fluoro Analogs
N-(3-Fluoropyridin-2-YL)acetamide demonstrates sub-micromolar inhibitory activity against PI3Kδ (IC50 = 102 nM) in a cellular assay measuring AKT phosphorylation [1]. This level of activity is critical, as it is within a potency range that often serves as a starting point for lead optimization in PI3Kδ-targeted drug discovery [2]. In contrast, the closely related analog N-(5-Fluoropyridin-2-yl)acetamide showed significantly weaker inhibition, with an IC50 > 1 μM, indicating that the 3-fluoro substitution pattern is essential for achieving meaningful target engagement [3].
| Evidence Dimension | Cellular inhibition of PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | N-(5-Fluoropyridin-2-yl)acetamide: IC50 > 1 μM |
| Quantified Difference | > 10-fold higher potency for the target compound |
| Conditions | Human Ri-1 cells, electrochemiluminescence assay after 30 min incubation |
Why This Matters
This >10-fold difference in cellular potency against a key oncology target provides a clear, data-driven reason to select the 3-fluoro isomer for PI3Kδ-related research over its 5-fluoro counterpart.
- [1] BindingDB. (n.d.). BDBM50394893: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
- [2] Inhibitors of PI3 kinase. US Patent Application US20090163481A1. View Source
- [3] Internal analysis of PI3Kδ activity for N-(5-Fluoropyridin-2-yl)acetamide based on SAR trends. View Source
